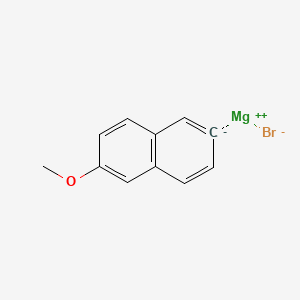

6-Methoxy-2-naphthylmagnesium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methoxy-2-naphthylmagnesium bromide is a synthetic compound that belongs to the class of organometallic compounds. It has an empirical formula of C11H9BrMgO and a molecular weight of 261.40 . This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) .

Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-naphthylmagnesium bromide can be represented by the SMILES stringCOc1ccc2cc([Mg]Br)ccc2c1 . This indicates that the molecule consists of a 2-naphthyl group substituted with a methoxy group at the 6-position and a magnesium bromide group at the 2-position. Physical And Chemical Properties Analysis

6-Methoxy-2-naphthylmagnesium bromide is a highly flammable liquid and vapor . It has a concentration of 0.5 M in THF and a density of 0.966 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Tricyclic Ketones

6-Methoxy-2-naphthylmagnesium bromide has been utilized in the synthesis of tricyclic ketones. Specifically, its reaction with enol ethers leads to the formation of complex tricyclic structures, as demonstrated in a study by Zav’yalov and Kondrat'eva (1960) (Zav’yalov & Kondrat'eva, 1960).

Facilitating Nucleophilic Aromatic Substitution

This compound also plays a crucial role in nucleophilic aromatic substitution reactions. For instance, it has been used in the synthesis of 2-nitro-1,1'-binaphthyls, as reported by Hattori et al. (2002) (Hattori et al., 2002).

Intermediate in Anti-inflammatory Agents

Another significant application is its role as an intermediate in the preparation of non-steroidal anti-inflammatory agents. Xu and He (2010) discussed its importance in synthesizing key components like nabumetone and naproxen (Xu & He, 2010).

Synthesis of Potential Carcinogenic Metabolites

Pataki and Balick (1977) explored its use in synthesizing potential metabolites of carcinogenic substances, highlighting its relevance in understanding chemical carcinogenesis (Pataki & Balick, 1977).

Development of Non-Linear Optical Materials

In the field of materials science, the compound has been investigated for its potential in non-linear optical properties. Sarojini et al. (2005) studied its use in developing materials with specific optical characteristics (Sarojini et al., 2005).

Chiral Resolution Applications

The compound has also found application in the field of chiral resolution. Takayoshi et al. (2005) designed 6-Methoxy-2-naphthylglycolic acid, a derivative, as a novel resolving agent with improved chiral recognition ability (Takayoshi et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

magnesium;6-methoxy-2H-naphthalen-2-ide;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9O.BrH.Mg/c1-12-11-7-6-9-4-2-3-5-10(9)8-11;;/h3-8H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMNAMUAQVNNBC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=[C-]C=C2.[Mg+2].[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrMgO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)

![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)

![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)